4,4'-Dibromoazobenzene
Overview
Description
4,4’-Dibromoazobenzene is a chemical compound with the molecular formula C12H8Br2N2 and a molecular weight of 340.013 . It is an azobenzene molecule, which means it has excellent application potential in many fields due to its photoisomerization properties .
Synthesis Analysis
The synthesis of 4,4’-Dibromoazobenzene involves the photoisomerization of azobenzene molecules. Under the irradiation of UV, azobenzene molecules gradually change from trans-structure to cis-structure . The synthesis process has been characterized, and it was found that with the extension of UV time, the trans absorption peak at 343 nm decreased significantly, while the cis absorption peak at 435 nm showed an upward trend .
Molecular Structure Analysis
The molecular structure of 4,4’-Dibromoazobenzene is characterized by two bromine atoms attached to the 4 and 4’ positions of the azobenzene molecule . The structure is also characterized by the presence of two nitrogen atoms, which are part of the azo group .
Chemical Reactions Analysis
The primary chemical reaction involving 4,4’-Dibromoazobenzene is its photoisomerization under UV irradiation . This reaction involves a change in the structure of the azobenzene molecule from a trans-structure to a cis-structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4’-Dibromoazobenzene are characterized by its photoisomerization properties . Under UV irradiation, the trans absorption peak at 343 nm decreases significantly, while the cis absorption peak at 435 nm shows an upward trend .
Scientific Research Applications
Polymer Synthesis and Characterization :
- 4,4'-Dibromoazobenzene is used in the synthesis of polyaniline analogs, which are red in thin film states and exhibit a green luster in thick films. These films show potential in optical applications due to their unique color properties and transmission of radio frequency signals (Yamada et al., 2015).
Photoisomerization Properties :
- It is utilized in studying the photoisomerization properties of azobenzene molecules. These properties are significant for applications in fields like materials science and photonics (Zhen et al., 2020).
- Synthesis of main chain-type polyazobenzenes incorporating dibromoazobenzene shows applications in holography, dyes, and functional adhesives, owing to their photoisomerization and liquid crystallinity (Otaki et al., 2019).
Optical Materials and Adhesives :
- This compound is used in the creation of microgel-based optical materials (etalons) that exhibit switchable optical properties upon UV irradiation. This has implications in controlled drug delivery and optical applications (Zhang et al., 2014).
- It aids in the development of photochemically reversible adhesives, which can undergo phase transitions between liquid and solid states under light exposure, useful in smart surfaces and biosensors (Akiyama et al., 2014).
Liquid Crystalline Properties and Synthesis of Azobenzenes :
- The mesomorphic properties of 4,4'-diisocyanatoazobenzene, a related compound, were investigated for potential use in liquid crystalline polyurethanes (Mormann & Baharifar, 1990).
- A comprehensive review on the synthesis of azobenzenes, including derivatives like this compound, highlights their importance in various applications, especially as dyes and molecular switches (Merino, 2011).
Mechanism of Action
Mode of Action
This property has been exploited in the design of molecular machines and materials .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of 4,4’-Dibromoazobenzene is currently unknown .
Action Environment
As a derivative of azobenzene, it may be sensitive to light, which could influence its stability and activity .
Safety and Hazards
4,4’-Dibromoazobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .
Biochemical Analysis
Biochemical Properties
It is known that azobenzene molecules, including 4,4’-Dibromoazobenzene, can change from trans-structure to cis-structure under the irradiation of UV This property could potentially influence its interactions with various biomolecules
Molecular Mechanism
Its photoisomerization properties suggest that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies have shown that azobenzene molecules, including 4,4’-Dibromoazobenzene, undergo changes in their absorption peaks with the extension of UV time . This could potentially influence the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Properties
IUPAC Name |
bis(4-bromophenyl)diazene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPLLZWVPBTAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314439 | |
Record name | 4,4′-Dibromoazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1601-98-5 | |
Record name | 4,4′-Dibromoazobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1601-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azobenzene, 4,4'-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001601985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dibromoazobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4,4′-Dibromoazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1601-98-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about azobenzene molecules, and how does 4,4'-dibromoazobenzene exemplify this?
A1: Azobenzene molecules are known for their photoisomerization properties. [, , ] This means they can switch between different structural forms (trans and cis isomers) when exposed to light, particularly UV light. This compound demonstrates this property, with research showing a decrease in its trans absorption peak at 343 nm and an increase in its cis absorption peak at 435 nm under UV irradiation. [] This characteristic makes azobenzene derivatives, including this compound, interesting for applications like light-responsive materials.
Q2: How is this compound used in polymer chemistry?
A2: this compound serves as a valuable building block in synthesizing conjugated polymers. [, ] Its two bromine atoms allow it to react with other monomers via Pd-catalyzed coupling reactions, creating polymers with azobenzene units incorporated into their main chains. [] These polymers often exhibit interesting optical properties, such as the green reflective films discussed in one study. [] Researchers can tune the polymer's properties further by using different co-monomers or modifying the azobenzene structure.
Q3: Does the incorporation of this compound affect the properties of the resulting polymers?
A3: Yes, incorporating this compound significantly impacts the polymers' properties. For instance, polyaniline analogs containing azobenzene units exhibit a distinct green luster in thick films, a property not observed in analogs without the azobenzene moiety. [] This change in reflection color highlights the influence of this compound on the polymer's optical characteristics.
Q4: What interesting catalytic activity does this compound enable in the context of palladium catalysis?
A4: Research has revealed that a palladium catalyst can undergo intramolecular transfer across the nitrogen-nitrogen double bond (N=N) present in this compound. [] This finding was leveraged to achieve unstoichiometric Suzuki–Miyaura polycondensation, leading to high-molecular-weight conjugated polymers with controlled end-group functionality. This unique catalytic activity opens up possibilities for designing sophisticated polymer architectures.
Q5: Beyond polymers, what other applications utilize the unique properties of this compound?
A5: this compound plays a crucial role in synthesizing organometallic ruthenium complexes. [, ] Researchers have characterized two isomers of a bis[5-bromo-2-(4-bromophenyldiazenyl)phenyl]dicarbonylruthenium(II) complex, both incorporating cyclometallated this compound ligands. [, ] These complexes demonstrate the versatility of this compound in coordinating with metal centers, opening avenues for further exploration in organometallic chemistry and catalysis.
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